N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride is a useful research compound. Its molecular formula is C28H23BrClN3OS2 and its molecular weight is 596.99. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A study highlighted the antimicrobial properties of certain compounds, including those related to the chemical structure . Specifically, derivatives of 2-aminobenzothiazoles were synthesized and evaluated for their antimicrobial potential. The synthesized compounds demonstrated significant activity against various bacterial and fungal strains. The molecules were characterized using techniques like FT-IR, NMR, and Mass spectral analysis and underwent in-silico molecular docking studies against antimicrobial targets. The compounds showed particularly good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant Gram-positive bacteria, paving the way for further exploration in antimicrobial drug development (Anuse et al., 2019).
Anticancer Potential
The structure of N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide hydrochloride is closely related to 4,5,6,7-Tetrahydrothieno-pyridine (THTP) derivatives, which have been extensively studied for their pharmacological applications. THTP derivatives exhibit a range of biological activities including antimicrobial, anti-inflammatory, antidepressant, anticancer, and more. The study involved synthesizing and characterizing various derivatives and evaluating their anticancer activity, highlighting the potential for this chemical structure in cancer treatment (Rao et al., 2018).
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-bromobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22BrN3OS2.ClH/c29-20-12-10-19(11-13-20)26(33)31-28-25(27-30-22-8-4-5-9-23(22)34-27)21-14-15-32(17-24(21)35-28)16-18-6-2-1-3-7-18;/h1-13H,14-17H2,(H,31,33);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZUBNBWJRSFCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)Br)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23BrClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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